

# Pharmacological Profile of Corosolic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Coronalolic acid*

Cat. No.: B1631386

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Corosolic acid, a pentacyclic triterpenoid found in various plants, notably in the leaves of *Lagerstroemia speciosa* (banaba), has garnered significant scientific interest for its diverse pharmacological activities.<sup>[1]</sup> This technical guide provides an in-depth overview of the pharmacological profile of corosolic acid, with a focus on its anti-diabetic, anti-cancer, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

## Chemical and Physical Properties

Corosolic acid (2 $\alpha$ -hydroxyursolic acid) is a naturally occurring triterpenoid with the chemical formula C<sub>30</sub>H<sub>48</sub>O<sub>4</sub>.<sup>[1]</sup> Its structure is characterized by a five-ring carbon skeleton.

## Pharmacokinetics

Understanding the pharmacokinetic profile of corosolic acid is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion. After oral administration, approximately 30% of corosolic acid is absorbed through the gastric mucosa.<sup>[1]</sup>

Table 1: Pharmacokinetic Parameters of Corosolic Acid in Rats

| Parameter                      | Intravenous (2 mg/kg) | Intragastric (20 mg/kg) | Reference           |
|--------------------------------|-----------------------|-------------------------|---------------------|
| Tmax (min)                     | 9.2 ± 2.0             | -                       | <a href="#">[2]</a> |
| Cmax (µg/mL)                   | 8.63 ± 0.52           | 0.30 ± 0.19             | <a href="#">[2]</a> |
| T½ (min)                       | 66.4 ± 11.4           | 72.3 ± 16.3             | <a href="#">[2]</a> |
| AUC <sub>0-t</sub> (min·µg/mL) | 219.8 ± 32.7          | 20.4 ± 10.3             | <a href="#">[2]</a> |
| AUC <sub>0-∞</sub> (min·µg/mL) | 224.8 ± 31.6          | 26.0 ± 9.6              | <a href="#">[2]</a> |
| Vz (mL/kg)                     | 710.1 ± 375.9         | -                       | <a href="#">[2]</a> |
| Cl (mL/min/kg)                 | 9.0 ± 1.2             | -                       | <a href="#">[2]</a> |
| MRT (min)                      | 22.7 ± 3.8            | 68.8 ± 10.1             | <a href="#">[2]</a> |
| F (%)                          | -                     | 0.93 ± 0.45             | <a href="#">[2]</a> |

## Pharmacological Activities

Corosolic acid exhibits a broad spectrum of pharmacological effects, which are attributed to its ability to modulate various signaling pathways.

### Anti-Diabetic Activity

Corosolic acid's anti-diabetic properties are the most extensively studied. It improves glucose metabolism through multiple mechanisms.[\[3\]](#)

- Enhanced Glucose Uptake: Corosolic acid stimulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, thereby increasing glucose uptake.[\[4\]](#)[\[5\]](#)  
This effect is mediated through the PI3K/Akt signaling pathway.[\[2\]](#)[\[4\]](#)
- Insulin Sensitization: It enhances insulin sensitivity by increasing the phosphorylation of the insulin receptor and its downstream substrate, Akt.[\[2\]](#)

- Inhibition of  $\alpha$ -Glucosidase: Corosolic acid inhibits  $\alpha$ -glucosidase, an enzyme involved in carbohydrate digestion, which helps to lower postprandial blood glucose levels.[1]
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): Corosolic acid inhibits PTP1B, a negative regulator of the insulin signaling pathway.[6][7]

Table 2: In Vitro Anti-Diabetic Activity of Corosolic Acid

| Target                | Assay                      | IC <sub>50</sub> /K <sub>i</sub>                      | Reference |
|-----------------------|----------------------------|-------------------------------------------------------|-----------|
| PTP1B                 | Enzymatic Inhibition       | IC <sub>50</sub> : 5.49 $\mu$ M                       | [6]       |
| TCPTP                 | Enzymatic Inhibition       | IC <sub>50</sub> : 11.31 $\mu$ M                      | [6]       |
| SHP1                  | Enzymatic Inhibition       | IC <sub>50</sub> : 24.56 $\mu$ M                      | [6]       |
| SHP2                  | Enzymatic Inhibition       | IC <sub>50</sub> : 10.50 $\mu$ M                      | [6]       |
| PTP1B                 | Enzymatic Inhibition       | IC <sub>50</sub> : 7.2 $\mu$ M (mixed-type inhibitor) | [6][7]    |
| Ursolic Acid (analog) | PTP1B Enzymatic Inhibition | K <sub>i</sub> : 283 nM                               | [8]       |

#### Clinical Evidence:

Several clinical studies have investigated the hypoglycemic effects of corosolic acid and banaba extracts standardized to corosolic acid.

Table 3: Summary of Clinical Trials on Corosolic Acid for Diabetes

| Study Design              | Participants                                               | Intervention                                                                 | Duration    | Key Outcomes                                                                               | Reference |
|---------------------------|------------------------------------------------------------|------------------------------------------------------------------------------|-------------|--------------------------------------------------------------------------------------------|-----------|
| Randomized Clinical Trial | Type II Diabetics                                          | Glucosol™ (1% corosolic acid) soft gel capsules (32 mg or 48 mg daily)       | 2 weeks     | Significant reduction in blood glucose levels (30% decrease with 48 mg dose).              | [9]       |
| Double-blind, Crossover   | 31 subjects (diabetic, impaired glucose tolerance, normal) | 10 mg corosolic acid or placebo 5 min before 75g OGTT                        | Single dose | Lower blood glucose levels from 60 to 120 min (significant at 90 min) compared to placebo. | [10]      |
| -                         | Type II Diabetics                                          | Banaba extract standardized to 1% corosolic acid (0.32 and 0.48 mg CA daily) | 2 weeks     | 30% reduction in post-treatment blood glucose levels with the 0.48 mg dose.                | [11]      |
| Double-blind              | Patients with prediabetes or diabetes                      | 10 mg of 99% pure corosolic acid before 75g OGTT                             | Single dose | Reduction in blood glucose at 60 and 120 min, with statistical significance at 90 min.     | [11]      |

## Anti-Cancer Activity

Corosolic acid has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines through the modulation of several key signaling pathways, including PI3K/Akt, NF-κB, and STAT3.[\[6\]](#)

Table 4: In Vitro Anti-Cancer Activity of Corosolic Acid (IC<sub>50</sub> values)

| Cell Line | Cancer Type          | IC <sub>50</sub> | Reference            |
|-----------|----------------------|------------------|----------------------|
| SNU-601   | Human Gastric Cancer | 16.9 ± 2.9 μM    | <a href="#">[12]</a> |

Signaling Pathways Involved in Anti-Cancer Effects:

- PI3K/Akt/mTOR Pathway: Corosolic acid inhibits the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation, survival, and growth.[\[13\]](#)[\[14\]](#)
- NF-κB Pathway: It inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.[\[1\]](#)[\[13\]](#)
- STAT3 Pathway: Corosolic acid suppresses the activation of STAT3, another transcription factor involved in tumor cell proliferation and survival.[\[1\]](#)[\[15\]](#)

## Anti-Inflammatory Activity

Corosolic acid exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation in various in vivo models.[\[13\]](#) Its anti-inflammatory effects are mediated, at least in part, by the inhibition of the NF-κB signaling pathway and the modulation of inflammatory mediators.[\[16\]](#)[\[17\]](#) Corosolic acid has been shown to attenuate the phosphorylation of IRAK-1, an upstream kinase in the Toll-like receptor signaling pathway, in an NF-κB-independent manner.[\[17\]](#)[\[18\]](#)

## Signaling Pathways Modulated by Corosolic Acid

The diverse pharmacological effects of corosolic acid stem from its ability to interact with and modulate multiple intracellular signaling pathways.

### PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Corosolic acid has been shown to modulate this pathway, contributing to its anti-diabetic and anti-cancer effects.[2][13]



[Click to download full resolution via product page](#)

Corosolic Acid's Modulation of the PI3K/Akt Signaling Pathway.

## AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK by corosolic acid contributes to its anti-diabetic and anti-inflammatory effects.[16][19][20]

[Click to download full resolution via product page](#)

Corosolic Acid's Activation of the AMPK Signaling Pathway.

## NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response and cell survival. Corosolic acid has been shown to inhibit NF-κB activation, contributing to its anti-inflammatory and anti-cancer properties.[\[13\]](#)[\[16\]](#)



[Click to download full resolution via product page](#)

Inhibitory Effect of Corosolic Acid on the NF-κB Signaling Pathway.

# Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the pharmacological profile of corosolic acid.

## In Vitro Assays

This assay is used to assess the effect of corosolic acid on the translocation of the GLUT4 glucose transporter to the plasma membrane in skeletal muscle cells.

- Cell Culture: L6 myoblasts are cultured and differentiated into myotubes.
- Treatment: Differentiated L6 myotubes are serum-starved and then incubated with various concentrations of corosolic acid for a specified period.
- Detection of Surface GLUT4:
  - Immunofluorescence: Cells are fixed (but not permeabilized) and incubated with an antibody that recognizes an extracellular epitope of GLUT4. A fluorescently labeled secondary antibody is then used for detection, and the fluorescence intensity on the cell surface is quantified using microscopy.[4]
  - Cell Surface Biotinylation: Cell surface proteins are labeled with a biotinylation reagent. The cells are then lysed, and biotinylated proteins are captured using streptavidin beads. The amount of GLUT4 in the captured fraction is determined by Western blotting.
- Data Analysis: The increase in cell surface GLUT4 levels in corosolic acid-treated cells is compared to untreated control cells.

This enzymatic assay measures the inhibitory activity of corosolic acid against Protein Tyrosine Phosphatase 1B.

- Reagents: Recombinant human PTP1B enzyme, a phosphate-containing substrate (e.g., p-nitrophenyl phosphate, pNPP), and a suitable buffer.
- Procedure:
  - The PTP1B enzyme is pre-incubated with various concentrations of corosolic acid.

- The enzymatic reaction is initiated by adding the pNPP substrate.
- The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 37°C).
- The reaction is stopped, and the amount of product (p-nitrophenol) formed is measured spectrophotometrically at 405 nm.[21]
- Data Analysis: The percentage of inhibition is calculated for each concentration of corosolic acid, and the IC<sub>50</sub> value is determined.

Western blotting is used to detect changes in the phosphorylation status of key proteins in signaling pathways upon treatment with corosolic acid.

- Cell Lysis: Cells treated with or without corosolic acid are lysed to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-AMPK, total AMPK).
  - The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
- Data Analysis: The band intensities are quantified, and the ratio of the phosphorylated protein to the total protein is calculated to determine the activation status of the signaling

pathway.[13][16]

## In Vivo Assays

This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.

- Animals: Male Wistar or Sprague-Dawley rats are typically used.
- Procedure:
  - The basal paw volume of the rats is measured using a plethysmometer.
  - Corosolic acid or a control vehicle is administered orally or intraperitoneally.
  - After a specific time (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw to induce inflammation.[22][23]
  - The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[22]
- Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the corosolic acid-treated group to the control group.

## Conclusion

Corosolic acid is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways, including PI3K/Akt, AMPK, and NF-κB, underpins its potent anti-diabetic, anti-cancer, and anti-inflammatory activities. The data and experimental protocols summarized in this technical guide provide a solid foundation for further research and development of corosolic acid as a potential therapeutic agent for a range of human diseases. Further well-designed clinical trials are warranted to fully elucidate its efficacy and safety in humans.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pubcompare.ai [pubcompare.ai]
- 2. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-cell western GLUT4 translocation assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic acid and its derivative inhibit protein tyrosine phosphatase 1B, enhancing insulin receptor phosphorylation and stimulating glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. Effect of corosolic acid on postchallenge plasma glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activation of AMP-activated protein kinase on human gastric cancer cells by apoptosis induced by corosolic acid isolated from *Weigela subsessilis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Corosolic acid enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Corosolic acid inhibits adipose tissue inflammation and ameliorates insulin resistance via AMPK activation in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Corosolic acid ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Corosolic acid ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Corosolic Acid Attenuates Hepatic Lipid Accumulation and Inflammatory Response via AMPK/SREBPs and NF- [Formula: see text]B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of JNK and activation of the AMPK-Nrf2 axis by corosolic acid suppress osteolysis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of protein tyrosine phosphatase (PTP1B) and  $\alpha$ -glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- To cite this document: BenchChem. [Pharmacological Profile of Corosolic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631386#pharmacological-profile-of-corosolic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)